REACTION_CXSMILES
|
[NH2-:1].[Na+].N.[Na].[CH2:5]([C:8]([CH2:12][CH2:13][CH3:14])(Cl)[C:9]#[CH:10])[CH2:6][CH3:7]>C(OCC)C>[CH2:5]([C:8]([NH2:1])([CH2:12][CH2:13][CH3:14])[C:9]#[CH:10])[CH2:6][CH3:7] |f:0.1,^1:3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(CC)C(C#C)(Cl)CCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
Stirring of the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The operation of adding the chlorinated derivative
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 2 hours
|
Duration
|
2 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |